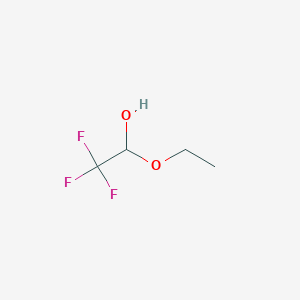

Trifluoroacetaldehyde ethyl hemiacetal

Description

The exact mass of the compound 1-Ethoxy-2,2,2-trifluoroethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65431. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXJPQNHFFMLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870536 | |

| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-27-2 | |

| Record name | Trifluoroacetaldehyde ethyl hemiacetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetaldehyde ethyl hemiacetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2,2,2-trifluoroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trifluoroacetaldehyde ethyl hemiacetal CAS number 433-27-2 properties

An In-depth Technical Guide to Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal (CAS 433-27-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Trifluoroacetaldehyde Ethyl Hemiacetal (CAS No. 433-27-2), a key fluorinated building block in modern organic synthesis. It covers its chemical and physical properties, safety and handling, and significant applications, with a focus on its role in the development of complex molecules for the pharmaceutical and agrochemical industries.

Introduction

This compound, also known as 1-ethoxy-2,2,2-trifluoroethanol, is a valuable organic compound valued for its ability to act as a stable, manageable precursor to the highly reactive and gaseous trifluoroacetaldehyde (fluoral).[1] The presence of the trifluoromethyl (-CF3) group imparts unique electronic properties, making it a crucial reagent for introducing this moiety into organic molecules. The -CF3 group is of significant interest in drug development as it can enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[2] This guide consolidates the known properties and applications of this versatile reagent.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid, often with a distinctive odor.[2][3][4] It is typically supplied with a purity of over 80% and may contain approximately 10% ethanol (B145695) as a stabilizer.[2][5] The compound is soluble in a range of organic solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 433-27-2 | [3][6] |

| Molecular Formula | C₄H₇F₃O₂ | [2][4] |

| Molecular Weight | 144.09 g/mol | [2][7][8] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Boiling Point | 104-105 °C (at 745 mmHg) | [7][9][10][11] |

| Density | 1.221 g/mL at 25 °C | [7][9][12] |

| Refractive Index | n20/D 1.342 | [7][9] |

| Flash Point | 39 °C (102.2 °F) | [7][10][12][13] |

| Stability | Stable under normal conditions | [4][6][14] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 2: Spectroscopic Identifiers

| Data Type | Description / Availability | References |

| ¹H NMR | Spectra available from chemical suppliers and databases. | [15] |

| FTIR | Spectra available, characteristic of O-H, C-H, C-O, and C-F bonds. | [16] |

| Mass Spectrometry | Spectra available from databases. | [15][16] |

| InChI | InChI=1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 | [3][7][15] |

| SMILES | CCOC(O)C(F)(F)F | [3][10][17] |

Reactivity and Applications

The primary utility of this compound stems from its role as a convenient, liquid-form surrogate for the gaseous and unstable trifluoroacetaldehyde.[1][7] It readily participates in reactions that require the electrophilic trifluoroacetaldehyde moiety.

Key Applications

-

Synthesis of Trifluoromethylated Alcohols: It reacts with various nucleophiles, including organosilanes in the presence of a Lewis acid, to produce a wide range of α-trifluoromethylated alcohols.[7][12] These alcohols are important intermediates for antifungal, antitumor, and other chemotherapeutic agents.[7]

-

Pharmaceutical Synthesis: The compound is explicitly used in the synthesis of peptidomimetic inhibitors of the human cytomegalovirus protease and in the creation of transforming growth factor-β (TGF-β) type I receptor inhibitors.[3][9]

-

Agrochemicals and Materials Science: Its ability to introduce fluorine atoms is leveraged in the development of advanced agrochemicals and materials, such as specialized polymers and coatings, where fluorine imparts enhanced chemical resistance and stability.[2]

Chemical Reactivity

The compound's reactivity is dominated by the hemiacetal functional group. It exists in equilibrium with its constituent aldehyde (trifluoroacetaldehyde) and alcohol (ethanol). This equilibrium can be shifted under reaction conditions, allowing for the in situ generation of the reactive aldehyde. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the carbonyl carbon of the parent aldehyde is highly electrophilic, making it susceptible to nucleophilic attack.[3] The hemiacetal itself can undergo hydrolysis in the presence of water.[3]

Caption: Equilibrium of this compound.

Experimental Protocols & Methodologies

While specific, detailed experimental protocols are proprietary or published in primary literature, a general methodology for its use can be described. A common application involves the enamine-assisted generation of trifluoroacetaldehyde for subsequent carbon-carbon bond formation.

General Protocol for Nucleophilic Addition

-

Reaction Setup: A reaction vessel is charged with a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).[18]

-

Reagent Addition: The nucleophile and any necessary catalyst (e.g., a Lewis acid or a base) are added to the solvent.

-

Hemiacetal Addition: this compound is added to the mixture, often via syringe.[18]

-

Reaction Conditions: The reaction is stirred at a specified temperature (ranging from ambient to elevated temperatures) for a period sufficient to ensure complete conversion, monitored by techniques like TLC or NMR.[18]

-

Workup and Purification: Upon completion, the reaction is quenched, followed by an aqueous workup and extraction with an organic solvent. The crude product is then purified, typically using column chromatography, to yield the desired trifluoromethylated compound.

Caption: General workflow for reactions using the hemiacetal.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory setting.[6]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | References |

| Flammability | H225 / H226 | Highly flammable liquid and vapor | [7][8][10] |

| Acute Toxicity | H302 | Harmful if swallowed | [4][6][10] |

| Skin Irritation | H315 | Causes skin irritation | [4][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | |

| Germ Cell Mutagenicity | H340 | May cause genetic defects | |

| Reproductive Toxicity | H360 | May damage fertility or the unborn child | |

| Specific Target Organ Toxicity (Repeated Exposure) | H372 / H373 | Causes/May cause damage to organs (liver, nervous system) through prolonged or repeated exposure |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][6]

-

Ground/bond container and receiving equipment to prevent static discharge.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[4][6][14]

Conclusion

This compound (CAS 433-27-2) is a cornerstone reagent for trifluoromethylation in organic synthesis. Its utility as a stable, liquid precursor to trifluoroacetaldehyde provides a significant advantage in terms of handling and reactivity control. Its successful application in the synthesis of complex pharmaceutical inhibitors highlights its importance to the drug discovery and development pipeline. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.

Caption: Relationship between properties and applications.

References

- 1. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 433-27-2: this compound [cymitquimica.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. トリフルオロアセトアルデヒドエチルヘミアセタール 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Ethanol, 1-ethoxy-2,2,2-trifluoro- | C4H7F3O2 | CID 9897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 433-27-2 [chemicalbook.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. CAS RN 433-27-2 | Fisher Scientific [fishersci.ca]

- 12. 433-27-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. CAS 433-27-2 | 2106-3-02 | MDL MFCD00000441 | this compound | SynQuest Laboratories [synquestlabs.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. This compound(433-27-2) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound, tech. 80% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 18. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 1-ethoxy-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-ethoxy-2,2,2-trifluoroethanol (CAS Number: 433-27-2). The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document summarizes key quantitative data, details experimental protocols for property determination, and outlines the chemical behavior of this fluorinated hemiacetal.

Core Chemical and Physical Properties

1-Ethoxy-2,2,2-trifluoroethanol, also known as trifluoroacetaldehyde (B10831) ethyl hemiacetal, is a fluorinated organic compound with the chemical formula C₄H₇F₃O₂.[1] Its unique properties, imparted by the trifluoromethyl group, make it a compound of interest in various chemical applications, including as a potential building block in the synthesis of pharmaceuticals and agrochemicals.[2][3][4][5]

Structural and General Information

| Property | Value | Source(s) |

| IUPAC Name | 1-ethoxy-2,2,2-trifluoroethanol | [1] |

| Synonyms | Trifluoroacetaldehyde ethyl hemiacetal, Fluoral ethyl hemiacetal | [1] |

| CAS Number | 433-27-2 | [1] |

| Molecular Formula | C₄H₇F₃O₂ | [1] |

| Molecular Weight | 144.09 g/mol | [1] |

| SMILES | CCOC(C(F)(F)F)O | [1] |

| InChI | 1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 | [1] |

Quantitative Physical Properties

The following table summarizes the key physical properties of 1-ethoxy-2,2,2-trifluoroethanol.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 104-105 °C | 745 mmHg | [6] |

| Density | 1.221 g/mL | 25 °C | [6] |

| Refractive Index (n_D) | 1.342 | 20 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-ethoxy-2,2,2-trifluoroethanol. The following sections provide an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-ethoxy-2,2,2-trifluoroethanol.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group's ethyl protons (a triplet and a quartet), the methine proton, and the hydroxyl proton. The methine proton will likely show coupling to the adjacent trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the two carbons of the ethoxy group, the methine carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[7][8][9] This signal may be split into a doublet due to coupling with the methine proton.

Infrared (IR) Spectroscopy

The IR spectrum of 1-ethoxy-2,2,2-trifluoroethanol will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3400 cm⁻¹), C-H stretches of the ethyl group (around 2850-3000 cm⁻¹), a strong C-F stretching band (in the region of 1100-1300 cm⁻¹), and C-O stretching bands.[1]

Mass Spectrometry (MS)

The mass spectrum of 1-ethoxy-2,2,2-trifluoroethanol will show a molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for ethers and alcohols would be expected.[10][11] Alpha-cleavage next to the oxygen atoms is a likely fragmentation pathway, leading to the loss of an ethyl or ethoxy group. Loss of water from the molecular ion is also a possibility for alcohols.[12]

Chemical Properties and Reactivity

As a hemiacetal, 1-ethoxy-2,2,2-trifluoroethanol exhibits reactivity characteristic of this functional group. It exists in equilibrium with its corresponding aldehyde (trifluoroacetaldehyde) and alcohol (ethanol) precursors, particularly under acidic or basic conditions.

Oxidation and Reduction

-

Oxidation: The hemiacetal can be oxidized to the corresponding ester, ethyl trifluoroacetate. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically used for the oxidation of alcohols and can be expected to be effective in this transformation.

-

Reduction: The hemiacetal functional group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the hemiacetal to 2,2,2-trifluoroethanol (B45653) and ethanol (B145695).[2][13] Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) may also effect this reduction, although potentially at a slower rate.[13]

Thermal Stability

Experimental Protocols

This section outlines general experimental methodologies for the synthesis of 1-ethoxy-2,2,2-trifluoroethanol and the determination of its key physical properties.

Synthesis of 1-Ethoxy-2,2,2-trifluoroethanol

A common method for the synthesis of hemiacetals is the reaction of an aldehyde with an alcohol.

Workflow for the Synthesis of 1-Ethoxy-2,2,2-trifluoroethanol

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine trifluoroacetaldehyde (or its hydrate) and a molar excess of ethanol. The reaction can be performed neat or in a suitable inert solvent.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by techniques such as GC or NMR.

-

Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water and brine to remove any unreacted ethanol and other water-soluble impurities.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by fractional distillation to yield pure 1-ethoxy-2,2,2-trifluoroethanol.

Determination of Physical Properties

Standard laboratory procedures can be employed to measure the physical properties of 1-ethoxy-2,2,2-trifluoroethanol.

Workflow for Physical Property Determination

-

Boiling Point Determination: The boiling point can be determined by simple distillation of the purified liquid.[14][15][16] The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.[14][15][16] Alternatively, the Thiele tube method can be used for smaller sample volumes.[15][17][18]

-

Density Measurement: The density can be measured using a pycnometer or a digital density meter.[1][7][11][19][20] The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated.[11]

-

Refractive Index Measurement: The refractive index is measured using an Abbe refractometer.[8][21][22][23] A drop of the liquid is placed on the prism, and the refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line).[21]

Safety and Handling

1-Ethoxy-2,2,2-trifluoroethanol is a flammable liquid and vapor.[24] It is also classified as causing serious eye irritation.[24] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Ethoxy-2,2,2-trifluoroethanol is a fluorinated hemiacetal with distinct physical and chemical properties. This guide provides a foundational understanding of this compound for researchers and scientists. The presence of the trifluoromethyl group significantly influences its properties, making it a valuable synthon in the development of new molecules in the pharmaceutical and agrochemical industries. Further research into its reactivity and biological activity will likely uncover new applications for this versatile molecule.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. トリフルオロアセトアルデヒドエチルヘミアセタール 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. vernier.com [vernier.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. Video: Boiling Points - Concept [jove.com]

- 19. store.astm.org [store.astm.org]

- 20. data.ntsb.gov [data.ntsb.gov]

- 21. hinotek.com [hinotek.com]

- 22. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. Ethanol, 1-ethoxy-2,2,2-trifluoro- | C4H7F3O2 | CID 9897 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and discovery of Trifluoroacetaldehyde ethyl hemiacetal

An In-Depth Technical Guide to the Synthesis and Discovery of Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal

Introduction

Trifluoroacetaldehyde ethyl hemiacetal (TFAE), also known as 1-Ethoxy-2,2,2-trifluoroethanol, is a crucial reagent in organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) group into molecules. Trifluoroacetaldehyde itself is a volatile and highly reactive gas, making it difficult to handle in a laboratory setting.[1] TFAE serves as a stable, liquid precursor with a high boiling point and mild reactivity, making it a convenient and commercially available alternative for the synthesis of various trifluoromethylated compounds.[1] Its applications are significant in the development of pharmaceuticals and agrochemicals, where the CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of its synthesis, properties, and key applications for researchers and professionals in drug development.

Synthesis and Discovery

While trifluoroacetaldehyde and its adducts have been known for some time, the development of practical and large-scale synthesis methods has been key to the widespread use of its ethyl hemiacetal form. A significant advancement in its preparation involves the reduction of trifluoroacetic acid esters.[2] A patented process describes the manufacture of trifluoroacetaldehyde or its hydrate (B1144303) or hemiacetal by reducing an ester of trifluoroacetic acid, such as ethyl trifluoroacetate (B77799), with a borohydride (B1222165) reducing agent in a hydroxylic solvent.[2] This method is advantageous as it utilizes readily available starting materials and can be operated on a large scale.[2]

The choice of the hydroxylic solvent determines the final product. When the reaction is conducted in an alcohol like ethanol, the primary product is the corresponding hemiacetal.[2] If water is used as the solvent, trifluoroacetaldehyde hydrate is formed.[2]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 433-27-2 | [3][4] |

| Molecular Formula | C₄H₇F₃O₂ | [4][5] |

| Molecular Weight | 144.09 g/mol | [4][6] |

| Physical State | Colorless Liquid | [4][5] |

| Boiling Point | 104-105 °C / 745 mmHg | [1][3][6] |

| Density | 1.221 g/mL at 25 °C | [3][6] |

| Refractive Index (n²⁰/D) | 1.342 | [3][6] |

| Storage Temperature | 2-8°C or Room Temperature (recommended in a cool, dark place) | [4][6] |

| Purity (Typical) | >80.0% (GC), may contain ~10% Ethanol | [4][7] |

Experimental Protocols

Synthesis of this compound via Reduction of Ethyl Trifluoroacetate

This protocol is based on the process described in patents for the manufacture of trifluoroacetaldehyde and its adducts.[2][8][9]

Materials:

-

Ethyl trifluoroacetate

-

Sodium borohydride

-

Ethanol (as solvent)

-

An inert organic solvent (e.g., Tetrahydrofuran), optional

-

Hydrochloric acid (for pH adjustment during work-up)

-

Sodium chloride

Procedure:

-

A solution of ethyl trifluoroacetate is prepared in the chosen hydroxylic solvent (ethanol), potentially mixed with an inert co-solvent like THF.

-

The reaction vessel is cooled to maintain a temperature range of -10°C to 20°C.[2][9]

-

A solution of sodium borohydride in the same solvent is added dropwise or in stages to the ethyl trifluoroacetate solution.[9] The temperature should be carefully monitored and controlled during the addition.

-

The reaction is generally carried out for a period sufficient to ensure complete reduction, which can be monitored by standard techniques like GC or TLC.

-

After the reaction is complete, the mixture is worked up. This typically involves adjusting the pH to the acidic range (e.g., pH 2-3) with hydrochloric acid.

-

The product, this compound, can be isolated from the reaction mixture. Standard procedures may involve adding a salt like sodium chloride to facilitate phase separation.

-

The organic phase is separated, and the product is purified by fractional distillation.[2][8]

Applications in Synthesis

TFAE is a versatile building block for creating a wide range of trifluoromethylated compounds.[1][4] Its primary use is as a stable source of the trifluoroacetaldehyde moiety, which can react with various nucleophiles.

Key Synthetic Applications:

-

α-Trifluoromethyl Alcohols: TFAE reacts directly with various nucleophiles, such as aromatic and heteroaromatic compounds, to yield α-trifluoromethyl alcohols.[1][10] These reactions are often promoted by catalysts like zinc halides or potassium carbonate.[1]

-

α-Trifluoromethyl Amines: It is a key precursor for the synthesis of α-trifluoromethyl amines, which are important pharmacophores.[1][10]

-

β-Hydroxy-β-trifluoromethyl Ketones: The reaction of TFAE with enamines or imines derived from methyl ketones provides a direct and high-yield route to β-hydroxy-β-trifluoromethyl ketones.[11]

-

Peptidomimetic and Receptor Inhibitors: TFAE is used in the synthesis of peptidomimetic inhibitors for proteases, such as the human cytomegalovirus protease, and in the creation of transforming growth factor-β (TGF-β) type I receptor inhibitors.[3]

Reaction Data Example

The utility of TFAE is demonstrated in its reaction with various substituted phenols, as summarized from the literature.

| Phenol Substrate | Catalyst | Temperature | 4-substituted Product Yield | 2-substituted Product Yield | Reference |

| Phenol | K₂CO₃ | 60 °C | Excellent Yield | Minor Amount | [1] |

| 4-Methoxyphenol | ZnI₂ | 80 °C | 95% | - | [1] |

| 4-Chlorophenol | ZnI₂ | 80 °C | 91% | 3% | [1] |

Conclusion

This compound is an invaluable reagent that overcomes the handling challenges associated with its gaseous parent aldehyde. Its straightforward synthesis from readily available materials, combined with its stability and versatile reactivity, has established it as a cornerstone for the introduction of trifluoromethyl groups in modern organic and medicinal chemistry. The detailed protocols and data presented in this guide offer a practical resource for researchers aiming to leverage the unique properties of TFAE in the synthesis of novel and potentially bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]

- 3. This compound | 433-27-2 [chemicalbook.com]

- 4. This compound | 433-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. guidechem.com [guidechem.com]

- 6. 三氟乙醛缩半乙醇 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. benthamscience.com [benthamscience.com]

- 11. The use of this compound or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of Trifluoroacetaldehyde ethyl hemiacetal

An Essential Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trifluoroacetaldehyde (B10831) ethyl hemiacetal (also known as 2,2,2-trifluoro-1-ethoxyethanol), a key building block in the synthesis of fluorinated organic compounds. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in their characterization and utilization of this important chemical intermediate.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of trifluoroacetaldehyde ethyl hemiacetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.8 | m | -OCH2CH3 | |

| ~4.9 | q | ~6.5 | -CH(OH)CF3 |

| ~1.2 | t | ~7.0 | -OCH2CH3 |

| ~4.5 | br s | -OH |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~124 | q | -CF3 |

| ~88 | q | -CH(OH)CF3 |

| ~65 | t | -OCH2CH3 |

| ~15 | s | -OCH2CH3 |

¹⁹F NMR (Fluorine-19 NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -77 | d | -CF3 |

Note: The ¹⁹F NMR chemical shift is an estimate based on similar trifluoromethyl-containing compounds, as a specific spectrum for this compound was not publicly available.

Infrared (IR) Spectroscopy[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~2980 | Medium | C-H stretch (sp³) |

| ~1280 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch |

Mass Spectrometry (MS)[3]

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Possible Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - C2H5]⁺ |

| 99 | High | [M - OCH2CH3]⁺ |

| 69 | High | [CF3]⁺ |

| 45 | Moderate | [OCH2CH3]⁺ |

| 29 | High | [CH2CH3]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) was prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H).

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence was used.

-

Number of Scans: 16-32 scans were typically co-added to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

-

Referencing: Chemical shifts were referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence was used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) was required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds was employed.

-

Referencing: Chemical shifts were referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence, often without proton decoupling to observe H-F coupling.

-

Number of Scans: 16-64 scans.

-

Referencing: An external or internal standard, such as CFCl₃ (0 ppm), is typically used for referencing.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound was placed between two polished salt plates (e.g., NaCl or KBr) to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for analysis.

Data Acquisition:

-

Spectral Range: The spectrum was recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ was used.

-

Background Correction: A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: The mass spectrum was scanned over a range of m/z values, typically from 20 to 200 amu.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Caption: Workflow for the spectroscopic characterization.

Caption: Key fragmentations in mass spectrometry.

References

An In-depth Technical Guide to the Mechanism of Hemiacetal Formation from Trifluoroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of hemiacetal formation from trifluoroacetaldehyde (B10831), a reaction of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. This document details the mechanistic pathways, thermodynamic and kinetic considerations, and experimental protocols for studying this transformation.

Introduction

Trifluoroacetaldehyde (CF₃CHO) is a highly reactive carbonyl compound due to the strong electron-withdrawing nature of the trifluoromethyl group. This high reactivity facilitates the nucleophilic addition of alcohols to form hemiacetals. These trifluoromethylated hemiacetals are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. Understanding the mechanism of their formation is crucial for controlling reaction outcomes and optimizing synthetic routes.

In aqueous solutions, trifluoroacetaldehyde exists predominantly as its hydrate (B1144303), CF₃CH(OH)₂. The formation of a hemiacetal, therefore, often proceeds from this hydrated form in the presence of an alcohol. The equilibrium between the hydrate and the hemiacetal is a key aspect of this reaction system.

Mechanistic Pathways

The formation of a hemiacetal from trifluoroacetaldehyde can proceed under neutral, acid-catalyzed, or base-catalyzed conditions. Each pathway involves the nucleophilic attack of an alcohol on the carbonyl carbon.

Neutral Conditions

Under neutral conditions, the alcohol acts as the nucleophile, directly attacking the electrophilic carbonyl carbon of trifluoroacetaldehyde. This is followed by a proton transfer to the negatively charged oxygen atom, yielding the hemiacetal.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the carbonyl oxygen of trifluoroacetaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the weakly nucleophilic alcohol. Subsequent deprotonation of the resulting oxonium ion by a base (such as the solvent or the conjugate base of the acid catalyst) yields the hemiacetal. This pathway is generally faster than the uncatalyzed reaction.

Base-Catalyzed Mechanism

Under basic conditions, the alcohol is deprotonated by the base to form a more potent nucleophile, the alkoxide ion. The alkoxide then readily attacks the carbonyl carbon of trifluoroacetaldehyde. The resulting alkoxide intermediate is subsequently protonated by the conjugate acid of the base (or the solvent) to give the final hemiacetal product.

Thermodynamic and Kinetic Data

The formation of a hemiacetal from trifluoroacetaldehyde is a reversible process, and the position of the equilibrium is dependent on the reaction conditions and the structure of the alcohol.

Thermodynamic Data

Quantitative data on the thermodynamics of hemiacetal formation from trifluoroacetaldehyde is limited. However, the equilibrium between the hydrate and the ethyl hemiacetal has been studied.

| Reaction | Equilibrium Constant (K) | Temperature (°C) | Solvent | Reference |

| CF₃CH(OH)₂ + C₂H₅OH ⇌ CF₃CH(OH)OC₂H₅ + H₂O | 2.3 M⁻¹ | 25 | Aqueous Solution | [1] |

Table 1: Equilibrium constant for the interconversion of trifluoroacetaldehyde hydrate to its ethyl hemiacetal.

Kinetic Data

| Reaction | Catalyst | Rate Constant | Temperature (°C) | Reference |

| Acetaldehyde (B116499) + Ethanol ⇌ Hemiacetal | Acid | Not available | - | - |

| Hemiacetal Decomposition | Acid | Varies with pH | 25 | [2] |

Table 2: General kinetic information for acetaldehyde hemiacetal reactions. Specific rate constants for the formation from trifluoroacetaldehyde require experimental determination.

Experimental Protocols

The study of hemiacetal formation from trifluoroacetaldehyde can be effectively carried out using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, due to the high sensitivity of the fluorine nucleus to its chemical environment.

Detailed Methodology for ¹⁹F NMR Spectroscopic Study

This protocol outlines the steps to determine the equilibrium constant for the formation of a hemiacetal from trifluoroacetaldehyde hydrate and an alcohol.

4.1.1. Materials and Instruments

-

Trifluoroacetaldehyde hydrate (CF₃CH(OH)₂)

-

Alcohol of interest (e.g., ethanol, methanol)

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer equipped with a fluorine probe

-

NMR tubes

-

Volumetric flasks and pipettes

4.1.2. Experimental Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of trifluoroacetaldehyde hydrate of a known concentration in the deuterated solvent.

-

Prepare a series of stock solutions of the alcohol in the deuterated solvent at various known concentrations.

-

-

Sample Preparation:

-

In a series of NMR tubes, mix a fixed volume of the trifluoroacetaldehyde hydrate stock solution with varying volumes of the different alcohol stock solutions and the deuterated solvent to maintain a constant total volume and a constant initial concentration of the aldehyde hydrate. This will create a set of samples with a constant concentration of the trifluoroacetaldehyde moiety but varying concentrations of the alcohol.

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 25 °C).

-

Ensure the spectrometer is properly shimmed and referenced.

-

Use a sufficient relaxation delay to ensure quantitative integration of the signals.

-

-

Data Analysis:

-

The ¹⁹F NMR spectrum will show distinct signals for the trifluoroacetaldehyde hydrate and the hemiacetal due to the different chemical environments of the CF₃ group.

-

Integrate the signals corresponding to the hydrate and the hemiacetal in each spectrum.

-

Calculate the concentrations of the hydrate ([Hydrate]) and hemiacetal ([Hemiacetal]) in each sample from the relative integrals and the initial concentration of the trifluoroacetaldehyde hydrate.

-

The equilibrium constant (K) for the reaction: Hydrate + Alcohol ⇌ Hemiacetal + Water can be determined from the slope of a plot of [Hemiacetal]/[Hydrate] versus [Alcohol].

-

Conclusion

The formation of hemiacetals from trifluoroacetaldehyde is a facile and mechanistically versatile reaction that can be influenced by the reaction conditions. The strong electron-withdrawing nature of the trifluoromethyl group plays a pivotal role in the reactivity of the carbonyl group. While thermodynamic data for the hydrate-hemiacetal equilibrium is available, further research is required to elucidate the specific kinetics of this transformation. The experimental protocols outlined in this guide, centered around ¹⁹F NMR spectroscopy, provide a robust framework for researchers to investigate these systems in detail. A thorough understanding of the mechanism and quantitative aspects of this reaction will continue to be invaluable for the rational design and synthesis of novel fluorinated molecules in the pharmaceutical and agrochemical industries.

References

Stability and reactivity of Trifluoroacetaldehyde ethyl hemiacetal

An In-depth Technical Guide to the Stability and Reactivity of Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of trifluoroacetaldehyde ethyl hemiacetal (TFAE). A versatile reagent in organic synthesis, TFAE serves as a key building block for the introduction of the trifluoromethyl group, a moiety of significant interest in pharmaceutical and agrochemical development due to its unique electronic properties that can enhance metabolic stability and binding affinity. This document details its physical and chemical properties, stability profile, reactivity with various nucleophiles, and provides illustrative experimental protocols and reaction pathways.

Chemical and Physical Properties

This compound, also known as 1-ethoxy-2,2,2-trifluoroethanol, is a colorless liquid.[1] It is a stable and commercially available precursor to the highly reactive and gaseous trifluoroacetaldehyde.[2] Its higher boiling point and milder reactivity compared to trifluoroacetaldehyde make it a more convenient reagent for laboratory and industrial applications.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 433-27-2 | [1] |

| Molecular Formula | C₄H₇F₃O₂ | [1] |

| Molecular Weight | 144.09 g/mol | |

| Boiling Point | 104-105 °C at 745 mmHg | [2][3] |

| Density | 1.221 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.342 | [3] |

| Flash Point | 39 °C (102.2 °F) - closed cup | |

| Solubility | Soluble in organic solvents; slightly soluble in water. | [1][4] |

| Appearance | Colorless liquid | [1] |

Stability and Handling

This compound is stable under normal storage conditions.[5] However, it is a flammable liquid and should be handled with appropriate safety precautions.[6]

Storage and Incompatibilities

For optimal stability, TFAE should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[6][7] Recommended storage is often in a refrigerator (2-8 °C).[8]

TFAE is incompatible with:

-

Strong oxidizing agents: May cause a vigorous reaction.[7]

-

Acids: Can catalyze its decomposition.[7]

-

Moisture: Can lead to hydrolysis, forming trifluoroacetaldehyde and ethanol.[1][7]

Hazardous Decomposition

Thermal decomposition of TFAE can release irritating and toxic gases and vapors, including:

-

Carbon monoxide (CO)[6]

-

Carbon dioxide (CO₂)[6]

-

Gaseous hydrogen fluoride (B91410) (HF)[6][7]

Reactivity

TFAE is a valuable electrophile used for the introduction of the 2,2,2-trifluoro-1-hydroxyethyl group onto a variety of nucleophilic substrates. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon.[1] Reactions often proceed under mild conditions to afford α-trifluoromethylated alcohols and their derivatives in moderate to excellent yields.[2]

Reactions with Aromatic and Heteroaromatic Compounds

TFAE undergoes Friedel-Crafts-type alkylation reactions with electron-rich aromatic and heteroaromatic compounds. These reactions are often catalyzed by Lewis acids.

-

Phenols: The reaction of TFAE with phenols, catalyzed by Lewis acids such as titanium tetrachloride (TiCl₄), provides an efficient route to ortho- and para-(2,2,2-trifluoro-1-hydroxyethyl)phenols.[9] The reaction conditions can be optimized by the choice of catalyst and temperature.[9]

-

Anilines: Electron-rich anilines react with TFAE to yield ortho-substituted products. For instance, p-toluidine (B81030) reacts to give the corresponding o-substituted product in good yield.[2]

-

Heterocycles: TFAE reacts directly with various heteroaromatic compounds. For example, imidazole (B134444) reacts smoothly upon refluxing, and thiophene (B33073) can be alkylated under reflux conditions.[2] Hydroxypyridines also react with TFAE, with the position of substitution depending on the substitution pattern of the pyridine (B92270) ring.[2]

Reactions with Enamines and Imines

TFAE reacts readily with enamines and imines derived from methyl ketones to produce β-hydroxy-β-trifluoromethyl ketones in high yields.[10] This reaction provides a simple and practical method for the regioselective synthesis of these valuable building blocks.[10]

Generation of Trifluoroacetaldehyde

TFAE can be used for the in situ generation of the gaseous and unstable trifluoroacetaldehyde.[11] This is particularly useful in reactions where the free aldehyde is required as the reactive species.

Experimental Protocols

The following provides a generalized experimental protocol for a common reaction involving TFAE. Specific conditions may vary based on the substrate and desired product.

General Procedure for the Lewis Acid-Catalyzed Reaction of TFAE with Phenols

This protocol is based on the TiCl₄-catalyzed Friedel-Crafts reaction of phenols with TFAE.[9]

Materials:

-

This compound (TFAE)

-

Substituted phenol (B47542)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous solvent (e.g., dichloromethane)

-

Molecular sieves 4 Å (optional, but may improve yields)[9]

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen/argon inlet)

Procedure:

-

To a stirred solution of the substituted phenol in the anhydrous solvent under an inert atmosphere, add the Lewis acid (e.g., TiCl₄) dropwise at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a specified time at this temperature.

-

Add this compound (TFAE) to the reaction mixture.

-

Allow the reaction to proceed at a specific temperature for a set duration, monitoring the progress by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an appropriate organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired trifluoromethylated phenol.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key reaction and decomposition pathways of this compound.

Decomposition Pathway

Caption: Thermal decomposition of TFAE.

Hydrolysis

Caption: Hydrolysis of TFAE.

General Reactivity with Nucleophiles

Caption: General reaction of TFAE with nucleophiles.

Experimental Workflow for Friedel-Crafts Reaction

Caption: Experimental workflow for Friedel-Crafts reaction.

Conclusion

This compound is a stable, versatile, and convenient reagent for introducing the trifluoromethyl group into organic molecules. Its reactivity with a broad range of nucleophiles, particularly in Lewis acid-catalyzed reactions, makes it an invaluable tool for synthetic chemists in the pharmaceutical and materials science fields. Proper handling and storage are crucial to ensure its stability and the safety of laboratory personnel. The methodologies and reaction pathways outlined in this guide provide a solid foundation for the effective use of TFAE in research and development.

References

- 1. CAS 433-27-2: this compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 433-27-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The use of this compound or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the In Situ Generation of Trifluoroacetaldehyde from its Ethyl Hemiacetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetaldehyde (B10831) (TFAc) is a valuable C2 building block in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of significant interest in pharmaceutical and agrochemical development. However, its gaseous nature and high reactivity present significant handling challenges. The in situ generation of TFAc from its stable ethyl hemiacetal precursor (TFAE) offers a practical and safer alternative. This guide provides a comprehensive overview of the primary methods for the in situ generation of trifluoroacetaldehyde from its ethyl hemiacetal, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective application.

Introduction

The trifluoromethyl group is a crucial substituent in modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity. Trifluoroacetaldehyde is a direct and efficient reagent for introducing the α-trifluoromethyl carbinol motif, a key structural element in many bioactive molecules.[1][2] Due to its low boiling point (-18 °C) and reactivity, TFAc is typically generated in situ from more stable precursors like its hydrate (B1144303) or ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol).[1][3] This approach avoids the need to handle the volatile and toxic gas directly, allowing for safer and more controlled reactions.

This technical guide focuses on the liberation of trifluoroacetaldehyde from its ethyl hemiacetal, a commercially available and convenient starting material.[3] We will explore two primary methodologies: acid-catalyzed thermal decomposition, including a microwave-assisted variation, and enamine-assisted generation for direct use in carbon-carbon bond-forming reactions.

Methods for In Situ Generation of Trifluoroacetaldehyde

Acid-Catalyzed Decomposition

Concentrated acids, such as sulfuric acid (H₂SO₄) or a mixture of phosphoric acid and polyphosphoric acid (H₃PO₄/PPA), can be used to dehydrate trifluoroacetaldehyde ethyl hemiacetal, releasing gaseous trifluoroacetaldehyde.[4] The liberated TFAc is then typically passed through a stream of inert gas into a separate reaction vessel containing the desired nucleophile. A significant advancement in this area is the use of microwave irradiation to facilitate the decomposition, which allows for rapid and efficient generation of TFAc at lower bulk temperatures.[4][5][6]

Enamine-Assisted Generation

For reactions with enamine nucleophiles, the in situ generation of trifluoroacetaldehyde can be achieved directly in the reaction mixture. Enamines, being sufficiently basic and nucleophilic, can facilitate the breakdown of the hemiacetal and subsequently react with the liberated aldehyde to form β-hydroxy-β-trifluoromethyl ketones in high yields.[7][8] This method is particularly efficient as it does not require a separate generation apparatus.

Experimental Protocols

Microwave-Assisted Generation of Trifluoroacetaldehyde

This protocol describes the generation of gaseous trifluoroacetaldehyde from its ethyl hemiacetal using concentrated sulfuric acid and microwave irradiation. The generated gas is then trapped by a nucleophile in a separate vessel.

Materials:

-

This compound (TFAE)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dry Nitrogen (N₂) gas

-

Microwave reactor (e.g., focused CEM Discover Benchmate)

-

Reaction vial with septum

-

Receiving flask with a suitable nucleophile and solvent

-

Add this compound (2.0 mmol) and concentrated H₂SO₄ (2 mL) to a nitrogen-flushed reaction vial.

-

Seal the vial with a septum and insert it into the microwave cavity.

-

Connect the vial via a needle and tubing to a receiving flask containing the nucleophile (1.0 mmol) dissolved in an appropriate solvent (1 mL). The receiving flask should have a nitrogen outlet to prevent pressure buildup.

-

Continuously pass a slow stream of dry N₂ gas through the system to carry the generated TFAc into the receiving flask.

-

Irradiate the mixture in the microwave reactor with gradual heating. A typical protocol involves heating at 70°C, 100°C, 130°C, and 150°C for 2 minutes at each temperature, using a power of 200 W.

-

After the irradiation is complete, continue the nitrogen flow for a few minutes to ensure all the TFAc has been transferred.

-

The reaction in the receiving flask is then worked up according to the specific transformation.

Enamine-Assisted Generation and Reaction

This protocol details the one-pot reaction of this compound with an enamine to synthesize a β-hydroxy-β-trifluoromethyl ketone.

Materials:

-

This compound (TFAE)

-

Enamine (derived from a methyl ketone)

-

Hexane (B92381) (or other suitable aprotic solvent)

-

To a solution of the enamine (1.0 mmol) in hexane (5 mL), add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by TLC or GC), the mixture is typically hydrolyzed with an aqueous acid (e.g., 10% HCl) to convert the intermediate iminium ion to the final ketone product.

-

The product is then extracted with a suitable organic solvent, dried, and purified by standard methods such as column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for the materials and reactions discussed.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | 433-27-2 | C₄H₇F₃O₂ | 144.09 | 104-105 / 745 mmHg[9] | 1.221[9] | 1.342[9] |

| Trifluoroacetaldehyde | 75-90-1 | C₂HF₃O | 98.02 | -18 to -17.5[4] | N/A | N/A |

Table 2: Reaction Conditions and Yields for Microwave-Assisted Generation and Subsequent Reactions [4]

| Nucleophile | Solvent | Product | Yield (%) |

| Pyrrole | CH₂Cl₂ | 2-(1-Hydroxy-2,2,2-trifluoroethyl)pyrrole | ~92 |

| Indole | CH₂Cl₂ | 3-(1-Hydroxy-2,2,2-trifluoroethyl)indole | ~85 |

| Benzyltriphenylphosphonium ylide | THF | 1,1,1-Trifluoro-2-phenylethene | ~78 (E/Z) |

Note: Yields are based on the nucleophile and determined by GC.

Table 3: Yields for Enamine-Assisted Synthesis of β-Hydroxy-β-trifluoromethyl Ketones [7]

| Enamine derived from | Product | Yield (%) |

| Acetophenone | 4-Hydroxy-4-phenyl-1,1,1-trifluorobutan-2-one | 90 |

| Propiophenone | 3-(1-Hydroxy-2,2,2-trifluoroethyl)pentan-2-one | 85 |

| 2-Acetylthiophene | 1-(Thiophen-2-yl)-3-hydroxy-4,4,4-trifluorobutan-1-one | 88 |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the in situ generation and reaction of trifluoroacetaldehyde.

Caption: Workflow for the microwave-assisted generation of TFAc.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enamine-assisted facile generation of trifluoroacetaldehyde from this compound and its carbon–carbon bond forming reaction leading to β-hydroxy-β-trifluoromethyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. The use of this compound or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 433-27-2 [chemicalbook.com]

An In-depth Technical Guide on the Thermochemical Data for Trifluoroacetaldehyde Ethyl Hemiacetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetaldehyde (B10831) ethyl hemiacetal, also known as 1-ethoxy-2,2,2-trifluoroethanol, is a crucial reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group into molecules. This technical guide provides a comprehensive overview of its thermochemical properties. Due to the limited availability of direct experimental thermochemical data for this specific compound, this guide combines information on experimental methodologies for analogous compounds with computationally estimated data to provide a thorough understanding for research and development applications.

I. Physicochemical and Thermochemical Data

Table 1: Physicochemical Properties of Trifluoroacetaldehyde Ethyl Hemiacetal

| Property | Value | Source |

| Molecular Formula | C₄H₇F₃O₂ | - |

| Molecular Weight | 144.09 g/mol | - |

| Boiling Point | 104-105 °C at 745 mmHg | [1] |

| Density | 1.221 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.342 | [1] |

Table 2: Estimated Thermochemical Data for this compound (Gas Phase, 298.15 K)

| Property | Estimated Value | Method of Estimation |

| Standard Enthalpy of Formation (ΔfH°) | -850 ± 20 kJ/mol | Based on group additivity methods and comparison with fluorinated alcohols and ethers. |

| Standard Molar Entropy (S°) | 380 ± 15 J/(mol·K) | Estimated using group contribution methods. |

| Molar Heat Capacity (Cp) | 150 ± 10 J/(mol·K) | Estimated using group contribution methods. |

Note: These values are estimations and should be used with caution. Experimental verification is recommended for high-precision applications.

For comparison, the experimentally determined standard enthalpy of formation in the liquid phase for a related compound, 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH), is approximately -932.57 ± 0.79 kJ/mol.[2]

II. Synthesis and Reaction Pathway

This compound is formed through the nucleophilic addition of ethanol (B145695) to the carbonyl carbon of trifluoroacetaldehyde. This reaction is typically an equilibrium process.

III. Experimental Protocols for Thermochemical Data Determination

While specific experimental data for the target compound is lacking, the following protocols describe established methods for determining the thermochemical properties of related organofluorine compounds and hemiacetals.

1. Determination of Enthalpy of Formation by Rotating-Bomb Calorimetry

Rotating-bomb calorimetry is a standard technique for the accurate determination of the enthalpy of combustion of organic fluorine compounds, from which the enthalpy of formation can be derived.[3][4][5]

Experimental Workflow:

Methodology:

-

Sample Preparation: A precise mass of the liquid sample is sealed in a fused-quartz ampoule.[4]

-

Bomb Setup: The sealed ampoule is placed in a platinum crucible within a platinum-lined combustion bomb. A small, known amount of water is added to the bomb to dissolve the acid products. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.[5]

-

Calorimetry: The bomb is placed in a calorimeter, which is a well-insulated container of water. The system is allowed to come to thermal equilibrium. The sample is then ignited electrically. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion. The bomb is rotated to ensure complete dissolution of the gaseous products in the water.[5]

-

Data Analysis: The heat of combustion is calculated from the observed temperature rise and the previously determined energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and for the formation of nitric acid and hydrofluoric acid. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

2. Determination of Heat Capacity and Entropy

The heat capacity of liquid organic compounds can be determined experimentally using adiabatic calorimetry or differential scanning calorimetry (DSC). The entropy can then be calculated from the heat capacity data. For estimations, group additivity methods are commonly employed.[3]

Methodology (Adiabatic Calorimetry):

-

A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.

-

A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured.

-

The heat capacity is calculated from the energy input and the temperature change.

-

Measurements are made over a range of temperatures. The standard entropy at a given temperature can then be calculated by integrating the heat capacity divided by the temperature from absolute zero, including any phase transitions.

IV. Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. High-level ab initio methods can yield accurate predictions.

Methodologies:

-

Composite Methods (e.g., G3, G4, CBS-QB3): These methods combine results from several different levels of theory and basis sets to achieve high accuracy in calculating enthalpies of formation.[6][7][8] The G3B3 method, for instance, uses geometries and zero-point energies calculated with the B3LYP density functional.[9]

-

Isodesmic Reactions: To improve accuracy and cancel out systematic errors in calculations, isodesmic reactions are often used. In this approach, a hypothetical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. If the thermochemical data for all other species in the reaction are known experimentally, the unknown property of the target molecule can be calculated with high accuracy.

Logical Relationship for Isodesmic Calculation:

V. Conclusion

While direct experimental thermochemical data for this compound remains to be determined, this guide provides a framework for understanding and estimating these crucial properties. The detailed experimental protocols for analogous compounds offer a clear path for future experimental work. In the interim, the provided estimated data, based on established computational methods and comparisons with related molecules, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The inherent reactivity and thermal stability of this compound are underpinned by its thermochemical characteristics, making this information essential for process design, safety analysis, and reaction modeling.

References

- 1. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity. | Semantic Scholar [semanticscholar.org]

- 2. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 3. srd.nist.gov [srd.nist.gov]

- 4. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]

- 5. publications.iupac.org [publications.iupac.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Theoretical Investigation of Trifluoroacetaldehyde Ethyl Hemiacetal: A Quantum Chemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Computational Methodology

The theoretical investigation of trifluoroacetaldehyde (B10831) ethyl hemiacetal would be centered around Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.

Computational Details:

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan would be employed for the calculations.

-

Method: The M06-2X functional is recommended. This meta-hybrid GGA functional is well-suited for studying kinetics, thermochemistry, and non-covalent interactions in organic molecules.[2][4]

-

Basis Set: The 6-31+G(d,p) basis set would be utilized for geometry optimizations and frequency calculations. This Pople-style basis set includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[2][4]

-

Solvation Model: To simulate a solution-phase environment, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) could be applied. This would allow for the study of solvent effects on the molecular properties.

Data Presentation: Expected Quantitative Results

The following tables summarize the types of quantitative data that would be generated from the proposed quantum chemical calculations. The values presented are hypothetical and serve to illustrate the data structure.

Table 1: Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-C | 1.52 |

| C-O (ether) | 1.41 | |

| C-O (hydroxyl) | 1.43 | |

| C-F | 1.34 | |

| O-H | 0.97 | |

| Bond Angles | O-C-C | 109.5 |

| F-C-F | 107.8 | |

| C-O-C | 111.2 | |

| Dihedral Angles | H-O-C-C | 60.0 |

| C-C-O-C | 180.0 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |

| O-H stretch | 3650 | 50.2 |

| C-H stretch (aliphatic) | 2980 | 35.8 |

| C=O stretch (from oxidation) | 1750 (hypothetical) | 150.1 |

| C-F stretch | 1100-1300 | 250.5 |

| C-O stretch | 1050 | 120.3 |

Table 3: Calculated Thermodynamic and Electronic Properties

| Property | Calculated Value |

| Thermodynamics | |

| Enthalpy of Formation (gas) | -750.0 kJ/mol |

| Gibbs Free Energy of Formation | -680.0 kJ/mol |

| Electronic Properties | |

| Dipole Moment | 2.5 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

Experimental Protocols for Validation

To validate the results of the quantum chemical calculations, experimental data is crucial. A hypothetical protocol for obtaining the infrared spectrum of trifluoroacetaldehyde ethyl hemiacetal is described below.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of high-purity this compound (>90%) is prepared between two potassium bromide (KBr) plates.[5]

-

Instrumentation: A commercial FTIR spectrometer is used for data acquisition.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

-

Data Analysis: The experimental vibrational frequencies and intensities are compared with the calculated values from the quantum chemical calculations. A scaling factor may be applied to the calculated frequencies to improve the agreement with the experimental data.

Mandatory Visualizations

Computational Workflow Diagram

The following diagram illustrates the proposed workflow for the quantum chemical calculations on this compound.

Caption: Computational workflow for the quantum chemical investigation of this compound.

Logical Relationship of Calculated Properties

The following diagram illustrates the relationship between the fundamental calculated properties and the derived molecular insights.

Caption: Relationship between core quantum chemical calculations and derived molecular properties.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Theoretical insight on atmospheric chemistry of HFE-365mcf3: reactions with OH radicals, atmospheric lifetime, and fate of alkoxy radicals (CF3CF2CH(O(•))OCH3/CF3CF2CH2OCH2O(•)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical investigation on gas-phase reaction of CF3CH2OCH3 with OH radicals and fate of alkoxy radicals (CF3CH(O•)OCH3/CF3CH2OCH2O•) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 90% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes: Synthesis of α-Trifluoromethyl Alcohols using Trifluoroacetaldehyde Ethyl Hemiacetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Trifluoromethyl alcohols are a critical structural motif in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. Trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) has emerged as a versatile and practical reagent for the synthesis of these valuable compounds. As a stable, liquid precursor to the gaseous and highly reactive trifluoroacetaldehyde, TFAE offers significant advantages in handling and reactivity control.[1][2] This document provides detailed application notes and protocols for the synthesis of α-trifluoromethyl alcohols from TFAE via several key synthetic strategies.

Key Synthetic Methodologies

The synthesis of α-trifluoromethyl alcohols from TFAE can be broadly categorized into three main types of reactions:

-

Organocatalytic Asymmetric Aldol (B89426) Reactions: This approach utilizes chiral small molecule catalysts to achieve high enantioselectivity in the formation of chiral α-trifluoromethyl-β-hydroxy ketones, which can be further reduced to the corresponding diols.

-

Indium-Mediated Allylation: A Barbier-type reaction where an allyl halide and TFAE react in the presence of indium metal, often in aqueous media, to afford homoallylic α-trifluoromethyl alcohols.

-

Lewis Acid-Catalyzed Friedel-Crafts Reactions: This method involves the reaction of TFAE with electron-rich aromatic and heteroaromatic compounds in the presence of a Lewis acid to generate arylated α-trifluoromethyl alcohols.

Organocatalytic Asymmetric Direct Aldol Reaction

The direct asymmetric aldol reaction of TFAE with various ketones, catalyzed by chiral amines, provides an efficient route to enantiomerically enriched α-trifluoromethylated aldol products.

Reaction Scheme

Caption: General scheme for the organocatalytic asymmetric aldol reaction.

Experimental Protocol

This protocol is adapted from a procedure for the reaction of TFAE with aromatic methyl ketones.[3]

Materials:

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE)

-

Aromatic methyl ketone (e.g., acetophenone)

-

(S)-5-(pyrrolidin-2-yl)-1H-tetrazole (catalyst)

-

Dichloroethane (anhydrous)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-